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3-(1-(tert-
Compound Name: Butoxycarbonyl)piperidin-4-

yl)benzoic acid

Cat. No.: B581987

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-(tert-
Butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in medicinal chemistry and
drug discovery. The document details its physicochemical properties, a robust experimental
protocol for its synthesis via Suzuki-Miyaura cross-coupling, standard characterization
methods, and its application in the development of targeted protein degraders.

Physicochemical and Structural Data

The quantitative properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid are
summarized below. This data is essential for experimental design, reaction stoichiometry, and
analytical characterization.
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Property Value Reference
Molecular Weight 305.37 g/mol [1112][3]
Molecular Formula C17H23NOa [1][4]
Monoisotopic Mass 305.16272 Da [4]

CAS Number 828243-30-7 [2]
Appearance White to off-white solid

Soluble in methanol,

Solubilit
y dichloromethane, DMSO

Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is reliably achieved
through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a
high-yielding and scalable route to the target compound.

Reaction Scheme:
Figure 1. Synthetic scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:

3-Bromobenzoic acid

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2)

Potassium carbonate (K2COs)

1,4-Dioxane (anhydrous)

Deionized water (degassed)
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Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Argon or Nitrogen gas

Procedure:

To a Schlenk flask, add 3-bromobenzoic acid (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-
dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (3.0 eq).

¢ Add the palladium catalyst, Pd(dppf)Clz (0.05 eq).

o Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three
times.

e Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

e Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under the inert
atmosphere.

e Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
e Wash the organic layer sequentially with water and brine.

» Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient
of ethyl acetate in hexanes) to yield the final product as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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e Prepare a sample by dissolving 5-10 mg of the purified product in a deuterated solvent (e.g.,
CDCls or DMSO-ds).

e Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher spectrometer.

o Expected *H NMR signals: Resonances corresponding to the aromatic protons of the
benzoic acid moiety, the piperidine ring protons, and the nine equivalent protons of the tert-
butyl group.

» Expected 13C NMR signals: Resonances for the carboxyl carbon, aromatic carbons,
piperidine carbons, and the quaternary and methyl carbons of the Boc protecting group.

Mass Spectrometry (MS):
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

o Analyze the sample using Electrospray lonization (ESI) mass spectrometry in both positive
and negative ion modes.

o Expected result (Positive ion mode): A prominent peak corresponding to the [M+H]* adduct
at m/z = 306.17.

o Expected result (Negative ion mode): A prominent peak corresponding to the [M-H]~ adduct
at m/z = 304.16.

Application in Drug Discovery: PROTAC Linker

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a valuable bifunctional linker,
particularly in the development of Proteolysis-Targeting Chimeras (PROTACS). The piperidine
ring provides a semi-rigid scaffold, while the benzoic acid offers a versatile attachment point for
connecting to a ligand that binds to a target protein. The Boc-protected amine allows for
orthogonal synthesis strategies.

PROTACSs are heterobifunctional molecules that induce the degradation of a target Protein of
Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three
components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects
them.
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The workflow below illustrates the general mechanism of action for a PROTAC, where a
molecule like 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid would be a component
of the "Linker".
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Figure 2. General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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